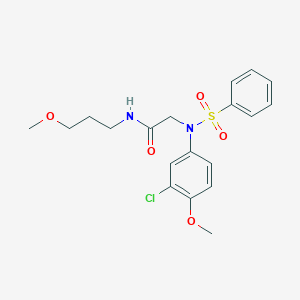![molecular formula C13H10IN3O2 B3920164 N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3920164.png)
N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide
Vue d'ensemble
Description
N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes that are involved in various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide involves the inhibition of certain enzymes. It is believed to bind to the active site of these enzymes, preventing their normal function. For example, N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide binds to the catalytic site of COX-2, preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide depend on the specific enzyme that is inhibited. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are mediators of inflammation. This can result in a reduction in pain and inflammation. Inhibition of HDACs can lead to changes in gene expression, which can have a variety of effects depending on the specific genes that are affected.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide has several advantages for lab experiments. It is a potent inhibitor of certain enzymes, which allows for the study of their role in various biological processes. It is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also limitations to its use. It may not be effective against all enzymes, and its effects may be dependent on the specific experimental conditions.
Orientations Futures
There are several future directions for the use of N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide in research. One area of interest is the study of its effects on epigenetic regulation, which is the study of changes in gene expression that are not due to changes in the DNA sequence. N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit HDACs, which are involved in epigenetic regulation. Another area of interest is the development of more specific inhibitors of enzymes such as COX-2, which may have fewer side effects than current inhibitors. Additionally, the use of N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide in combination with other compounds may lead to the development of more effective treatments for various diseases.
Conclusion:
N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide is a valuable tool in scientific research due to its ability to inhibit certain enzymes. It has been shown to have a variety of effects on biochemical and physiological processes, and has several advantages and limitations for use in lab experiments. There are also several future directions for its use in research, including the study of its effects on epigenetic regulation and the development of more specific inhibitors of enzymes.
Applications De Recherche Scientifique
N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide is a valuable tool in scientific research due to its ability to inhibit certain enzymes. It is commonly used in the study of various biological processes such as inflammation, cancer, and neurodegenerative diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2/c14-10-6-2-1-5-9(10)13(18)19-17-12(15)11-7-3-4-8-16-11/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXDLSKDHTZSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=CC=N2)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-iodophenyl)carbonyl]oxy}pyridine-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidin-3-ol](/img/structure/B3920084.png)
![N-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3920091.png)


![3-benzyl-5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920108.png)

![N'-[(2-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3920123.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920134.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3920144.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3920149.png)
![3-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3920169.png)

![N-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B3920180.png)